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Compound of Interest

Compound Name: Ornipressin acetate

Cat. No.: B15569473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant

therapeutic applications. Its chemical synthesis and purification are critical processes that

dictate the final product's purity, yield, and overall efficacy. This technical guide provides a

comprehensive overview of the primary methods for synthesizing and purifying Ornipressin
acetate, focusing on Solid-Phase Peptide Synthesis (SPPS) and subsequent chromatographic

purification techniques. Detailed experimental protocols, data presentation in tabular format,

and visualizations of key processes are included to offer a practical resource for professionals

in drug development and peptide chemistry.

Introduction to Ornipressin Acetate
Ornipressin ([8-Ornithine]-vasopressin) is a nonapeptide with the amino acid sequence Cys-

Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, featuring a disulfide bridge between the two cysteine

residues.[1] This structural feature is crucial for its biological activity. The substitution of

arginine at position 8 in vasopressin with ornithine results in a peptide with potent

vasoconstrictor effects mediated primarily through the vasopressin V1a receptor, exhibiting low

antidiuretic activity. Its acetate salt is the common pharmaceutical form.

Chemical Properties of Ornipressin Acetate:
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Property Value

Molecular Formula C45H63N13O12S2 · xC2H4O2

Molecular Weight 1042.19 g/mol (free base)

Appearance White to off-white powder

Purity (by HPLC) ≥98%

Storage Temperature -20°C

Synthesis of Ornipressin
The synthesis of Ornipressin, like many therapeutic peptides, is predominantly achieved

through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over

traditional solution-phase synthesis, including ease of purification of intermediates and the

potential for automation.

Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that

is covalently attached to an insoluble solid support (resin).[2] The Fmoc/tBu (9-

fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to

its milder deprotection conditions compared to the Boc/Bzl strategy.[3]

This protocol outlines the manual synthesis of the linear Ornipressin precursor on a Rink Amide

resin, which upon cleavage yields the C-terminal amide.

Materials:

Rink Amide resin (substitution level: 0.5-1.0 mmol/g)

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-

Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activator base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Washing solvents: DMF, DCM

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for an additional 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual

piperidine.

Amino Acid Coupling:

In a separate vessel, pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents

relative to resin loading) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add

DIPEA (6 eq.) and allow the mixture to react for 2-3 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours.
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Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If

the test is positive (indicating free amines), repeat the coupling step.

Wash the resin with DMF (5 times) and DCM (3 times).

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3)

cycles for each subsequent amino acid in the Ornipressin sequence (Orn(Boc), Pro,

Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)).

Cleavage and Deprotection:

After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash

the peptidyl-resin with DCM and methanol, and dry it under vacuum.

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This

step cleaves the peptide from the resin and removes the side-chain protecting groups.

Filter the resin and collect the filtrate containing the crude linear peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

Centrifuge the mixture to pellet the precipitated peptide.

Wash the peptide pellet with cold diethyl ether multiple times and dry under vacuum.

// Node styles Resin [fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection

[fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [fillcolor="#FBBC05",

fontcolor="#202124"]; Coupling [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2

[fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [shape=diamond, style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalDeprotection [fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Cleavage [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation

[fillcolor="#FBBC05", fontcolor="#202124"]; CrudePeptide [shape=ellipse, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Deprotection [label=" 20% Piperidine/DMF", fontsize=8,

fontcolor="#5F6368"]; Deprotection -> Washing1 [label=" DMF/DCM", fontsize=8,

fontcolor="#5F6368"]; Washing1 -> Coupling [label=" Activated Fmoc-
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AA\nHBTU/HOBt/DIPEA", fontsize=8, fontcolor="#5F6368"]; Coupling -> Washing2 [label="

DMF/DCM", fontsize=8, fontcolor="#5F6368"]; Washing2 -> Repeat [label=" Next Cycle?",

fontsize=8, fontcolor="#5F6368"]; Repeat -> Deprotection [label=" Yes", fontsize=8,

fontcolor="#5F6368"]; Repeat -> FinalDeprotection [label=" No", fontsize=8,

fontcolor="#5F6368"]; FinalDeprotection -> Cleavage [label=" TFA Cocktail", fontsize=8,

fontcolor="#5F6368"]; Cleavage -> Precipitation [label=" Cold Ether", fontsize=8,

fontcolor="#5F6368"]; Precipitation -> CrudePeptide; }

Caption: Purification Workflow for Ornipressin Acetate.

Analytical Characterization
To ensure the quality of the final product, a suite of analytical techniques is employed to

confirm the identity, purity, and quantity of the synthesized Ornipressin acetate.

Analytical Methods for Ornipressin Acetate:

Analytical Method Purpose Typical Results

Analytical RP-HPLC
Purity assessment and

quantification of impurities. [4]

A single major peak with a

purity of ≥98%.

Mass Spectrometry (MS)

Confirmation of molecular

weight and amino acid

sequence. [5]

Observed mass consistent with

the theoretical mass of

Ornipressin.

Amino Acid Analysis

Determination of the amino

acid composition and peptide

content.

The ratio of amino acids is

consistent with the sequence

of Ornipressin.

Mechanism of Action: V1a Receptor Signaling
Pathway
Ornipressin exerts its vasoconstrictive effects by acting as an agonist at the vasopressin V1a

receptor, a G-protein coupled receptor (GPCR). [6] Upon binding of Ornipressin to the V1a

receptor, the receptor undergoes a conformational change, leading to the activation of the

heterotrimeric G-protein Gq. [7]The activated Gαq subunit exchanges GDP for GTP and
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dissociates from the Gβγ subunits. Gαq-GTP then activates phospholipase C (PLC), which

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the

increased intracellular Ca2+, activates protein kinase C (PKC). The elevated intracellular Ca2+

concentration leads to the activation of calmodulin, which in turn activates myosin light-chain

kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle

contraction and vasoconstriction.
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Caption: V1a Receptor Signaling Pathway of Ornipressin.
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Conclusion
The synthesis and purification of Ornipressin acetate are multi-step processes that require

careful optimization and control to ensure a high-quality final product. Solid-Phase Peptide

Synthesis using the Fmoc/tBu strategy provides an efficient means of producing the linear

peptide precursor. Subsequent cyclization through disulfide bond formation and purification,

primarily by preparative RP-HPLC, are critical for obtaining highly pure, biologically active

Ornipressin. A thorough understanding of these processes, as well as the underlying

mechanism of action, is essential for researchers and professionals involved in the

development and manufacturing of this important therapeutic peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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